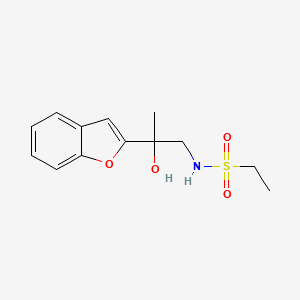

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in medicinal chemistry due to their potential therapeutic applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involves the creation of compounds with varying substituents to explore the structure-activity relationship (SAR) and optimize the inhibitory activity . Similarly, the second paper discusses the synthesis of a Schiff base from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, indicating a method for creating sulfonamide derivatives with potential photochromic and thermochromic properties . The third paper also reports the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, which were tested for antidiabetic activity, showcasing another approach to sulfonamide synthesis for biological applications .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the second paper, the Schiff base synthesized is characterized by various spectroscopic techniques and its crystal structure is determined, revealing that it exists predominantly in the enol-imine tautomeric form in both solid state and solution . This tautomerism is significant for the compound's photochromic and thermochromic characteristics, which are associated with proton transfer. The docking studies mentioned in the third paper provide insights into the molecular interactions between the synthesized sulfonamide derivatives and the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), suggesting hydrogen bond interactions with catalytic amino acid residues .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives in chemical reactions is another area of interest. The fourth paper introduces N-Hydroxy-o-benzenedisulfonimide as a selective oxidizing agent, which was previously misunderstood. The paper demonstrates its utility in various oxidation reactions, such as the conversion of aldehydes to acids and benzyl alcohols to aldehydes . This highlights the versatility of sulfonamide derivatives in chemical transformations, which can be leveraged for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystallographic data provided in the second paper, such as the space group, cell dimensions, and density, contribute to the understanding of the physical properties of the synthesized Schiff base . The spectroscopic characterization techniques used in the same study, including MS, IR, NMR, and UV-Visible, provide a comprehensive analysis of the chemical properties of the compound, such as its electronic structure and functional groups . These properties are essential for predicting the behavior of sulfonamide derivatives in biological systems and their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide participates in various synthetic pathways, demonstrating its utility in the creation of complex organic molecules. For instance, N-arenesulfonyl-1,4-benzoquinone imines react with acetylacetone, yielding diverse products based on the solvent used for crystallization. This indicates the compound's role in synthesizing benzofuran derivatives, which are crucial for further chemical and pharmacological studies (Konovalova et al., 2016). Additionally, its involvement in the green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as a catalyst underlines its importance in eco-friendly chemistry practices (Ezzatzadeh & Hossaini, 2019).

Biological Activities

The benzofuran core of this compound is a key structure in compounds exhibiting significant biological activities. A new benzofuran derivative isolated from Petasites hybridus showed moderate inhibitory activity against human breast cancer MCF-7 cells, highlighting the therapeutic potential of benzofuran derivatives in cancer treatment (Khaleghi et al., 2011). Moreover, benzil and coumestan derivatives from Tephrosia calophylla, containing benzofuran units, exhibited significant cytotoxicity against cancer cell lines, underscoring the importance of benzofuran derivatives in developing new anticancer agents (Ganapaty et al., 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran compounds, which are a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in various types of cancer cells .

Biochemical Pathways

These could potentially include pathways related to cell growth, oxidative stress, and viral replication .

Result of Action

Based on the known activities of benzofuran derivatives, it is possible that the compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLKRAXZZGBAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-5-{3-[4-(trifluoromethyl)anilino]acryloyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2505317.png)